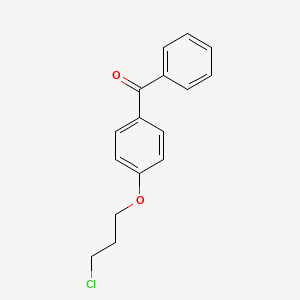

4-(3-Chloropropoxy)benzophenone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15ClO2 |

|---|---|

Molecular Weight |

274.74 g/mol |

IUPAC Name |

[4-(3-chloropropoxy)phenyl]-phenylmethanone |

InChI |

InChI=1S/C16H15ClO2/c17-11-4-12-19-15-9-7-14(8-10-15)16(18)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2 |

InChI Key |

BPONSQOIWRPELV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCl |

Origin of Product |

United States |

Synthesis and Characterization of 4 3 Chloropropoxy Benzophenone

The synthesis of 4-(3-Chloropropoxy)benzophenone is typically achieved through a Williamson ether synthesis, a well-established method for forming ethers. This involves the reaction of a phenoxide with an alkyl halide.

A common synthetic route involves the reaction of 4-hydroxybenzophenone (B119663) with 1-bromo-3-chloropropane (B140262) in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972). The reaction mixture is typically heated to reflux to ensure the completion of the reaction.

Following the reaction, a standard work-up procedure is employed, which typically involves filtration to remove the inorganic base, followed by removal of the solvent under reduced pressure. The crude product is then purified, often through recrystallization or column chromatography, to obtain the pure this compound.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a chemical compound necessitates the thorough documentation of its physical and spectral properties. The following tables summarize the key physicochemical and spectroscopic data for 4-(3-Chloropropoxy)benzophenone and its parent compound, benzophenone (B1666685), for comparative purposes.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₅ClO₂ |

| Molecular Weight | 274.74 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Appearance | Not available |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Not available |

| ¹³C NMR | Not available |

| Infrared (IR) | Not available |

| Mass Spectrometry (MS) | Not available |

Table 3: Physicochemical Properties of Benzophenone (for comparison)

| Property | Value |

| Molecular Formula | C₁₃H₁₀O |

| Molecular Weight | 182.22 g/mol rsc.org |

| Melting Point | 47-51 °C nih.gov |

| Boiling Point | 305 °C nih.gov |

| Appearance | White crystalline solid nih.gov |

Table 4: Spectroscopic Data of Benzophenone (for comparison)

| Technique | Data Highlights |

| ¹H NMR (CDCl₃) | Aromatic protons typically appear in the range of 7.3-7.8 ppm. |

| ¹³C NMR (CDCl₃) | The carbonyl carbon (C=O) signal is characteristically found around 196 ppm. Aromatic carbons appear in the region of 128-138 ppm. |

| Infrared (IR) | A strong absorption band corresponding to the C=O stretch is observed around 1660 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z 182. |

Research Findings and Applications

The primary research interest in 4-(3-Chloropropoxy)benzophenone lies in its utility as a building block for more complex molecules. The presence of the reactive chloropropyl group allows for the facile introduction of various functionalities through nucleophilic substitution reactions. This opens up avenues for the synthesis of a wide array of derivatives with potentially interesting properties for materials science and medicinal chemistry. For instance, the terminal chlorine can be displaced by amines, thiols, azides, and other nucleophiles to create new libraries of benzophenone-containing compounds. These derivatives can then be screened for various biological activities or investigated for their photophysical properties.

Conclusion

Retrosynthetic Analysis of 4-(3-Chloropropoxy)benzophenone

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors.

Key Disconnections and Precursor Identification

The most logical retrosynthetic disconnections for this compound involve the ether linkage and the carbonyl carbon-aryl bond.

C-O Bond Disconnection (Ether Linkage): This is the most common and straightforward disconnection. It breaks the ether bond, leading to two key precursors: 4-hydroxybenzophenone (B119663) and a 3-chloropropylating agent, such as 1-bromo-3-chloropropane (B140262) or 1,3-dichloropropane. This approach is highly convergent.

C-C Bond Disconnection (Benzophenone Core): This disconnection breaks one of the bonds between the carbonyl group and the phenyl rings. This points towards a Friedel-Crafts acylation reaction. doubtnut.commasterorganicchemistry.comorganic-chemistry.org Two primary routes emerge from this disconnection:

Acylation of benzene (B151609) with 4-(3-chloropropoxy)benzoyl chloride.

Acylation of a substituted benzene, like anisole (B1667542) (methoxybenzene), with p-chlorobenzoyl chloride, followed by demethylation and etherification. google.com

The following table summarizes the primary precursors identified through these disconnections.

| Disconnection Type | Precursor 1 | Precursor 2 |

| C-O (Ether) | 4-Hydroxybenzophenone | 1-Bromo-3-chloropropane |

| C-C (Friedel-Crafts Route 1) | Benzene | 4-(3-Chloropropoxy)benzoyl chloride |

| C-C (Friedel-Crafts Route 2) | Anisole (or Phenol) | p-Chlorobenzoyl chloride |

Strategic Selection of Protecting Groups and Activating Agents

In the synthesis of this compound, the strategic use of protecting groups is generally minimal if the etherification of 4-hydroxybenzophenone is the chosen route. However, in more complex pathways or if side reactions are a concern, they can be employed.

Activating agents are crucial, particularly in the key bond-forming steps:

For Friedel-Crafts Acylation: Lewis acids are the quintessential activating agents. A stoichiometric amount is often required as they complex with the acyl chloride and the resulting ketone product. organic-chemistry.org Common choices include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). ijraset.comresearchgate.net The choice of catalyst can be influenced by the reactivity of the aromatic substrate and the desired reaction conditions. researchgate.net For instance, milder catalysts may be preferred for activated aromatic rings to prevent polysubstitution.

For Etherification (Williamson Ether Synthesis): A base is required to deprotonate the hydroxyl group of 4-hydroxybenzophenone, forming a more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. prepchem.comnih.govscielo.br Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be used to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide. nih.gov

Classical and Contemporary Synthesis Approaches

The synthesis of this compound can be achieved through several well-established and modern methods.

Friedel-Crafts Acylation Strategies and Variations for Benzophenone (B1666685) Core Formation

The Friedel-Crafts acylation is a cornerstone of benzophenone synthesis. doubtnut.commasterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a strong Lewis acid catalyst. masterorganicchemistry.comorganic-chemistry.org

A common approach to the benzophenone core is the reaction of benzoyl chloride with an appropriate aromatic substrate. doubtnut.com To avoid the direct use of the final sidechain in the acylation, a common strategy involves acylating a protected or easily modifiable benzene derivative. For instance, the acylation of anisole with p-chlorobenzoyl chloride would yield 4-methoxy-4'-chlorobenzophenone. This intermediate can then be demethylated to 4-hydroxy-4'-chlorobenzophenone, which is a precursor to various derivatives. google.com

Modern variations focus on more environmentally benign and efficient catalysts. The use of solid acid catalysts, such as modified montmorillonite (B579905) clays, has been explored for the synthesis of related hydroxybenzophenones to create a more eco-friendly process. ijraset.com These catalysts are often reusable and can reduce the amount of corrosive and polluting waste.

| Reaction Variation | Acylating Agent | Aromatic Substrate | Catalyst | Key Features |

| Classical Friedel-Crafts | Benzoyl chloride | Benzene | AlCl₃ | Standard, effective method. doubtnut.com |

| Modified Approach | p-Chlorobenzoyl chloride | Anisole | AlCl₃ | Forms a methoxy (B1213986) intermediate for later functionalization. google.com |

| Green Chemistry Approach | p-Chlorobenzoyl chloride | Phenol (B47542) | Modified Montmorillonite Clay | Utilizes a reusable, solid acid catalyst to reduce waste. ijraset.com |

Etherification Reactions Involving Halogenated Propanol Derivatives

The most direct and widely used method for introducing the 3-chloropropoxy sidechain is the Williamson ether synthesis. This involves the reaction of the phenoxide of 4-hydroxybenzophenone with a dihalogenated propane.

In a typical procedure, 4-hydroxybenzophenone is treated with a base like potassium carbonate in a suitable solvent such as acetone (B3395972) or acetonitrile (B52724). prepchem.comscielo.br To this mixture, an excess of 1-bromo-3-chloropropane is added. The bromide is a better leaving group than the chloride, allowing for selective reaction at the bromine-bearing carbon to form the desired ether linkage while leaving the chloro group intact for potential further modification. The reaction mixture is typically heated to reflux to ensure completion. prepchem.comnih.gov

A study on the synthesis of similar 4-substituted benzophenone ethers utilized potassium carbonate as the base and a catalytic amount of tetrabutylammonium bromide (TBAB) in dichloromethane (B109758), with the reaction proceeding under reflux. nih.gov

Multi-Step Convergent and Linear Synthesis Pathways

The synthesis of this compound can be designed as either a linear or a convergent sequence.

The synthesis of 4-hydroxybenzophenone itself can be seen as a mini-convergent synthesis, where phenol and a benzoylating agent are brought together in a Friedel-Crafts reaction. ijraset.com The subsequent etherification is the final convergent step. This modularity allows for the synthesis of a wide array of derivatives by simply changing one of the coupling partners.

Catalyst Systems and Reaction Conditions Optimization

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful selection and optimization of catalysts and reaction parameters for both the acylation and etherification steps.

Lewis Acid Catalysis in Aromatic Acylation Steps

The initial step in the synthesis typically involves the Friedel-Crafts acylation of a suitable aromatic substrate. In one common pathway, this involves the acylation of benzene with a benzoyl chloride derivative. The choice of the Lewis acid catalyst is critical in this electrophilic aromatic substitution reaction. The primary role of the Lewis acid is to increase the reactivity of the acyl halide by forming a highly electrophilic acylium ion. pearson.com

Commonly employed Lewis acids for Friedel-Crafts acylation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). researchgate.net The catalytic activity of these Lewis acids can vary, with AlCl₃ generally being the most reactive. However, its high reactivity can sometimes lead to side reactions and the formation of undesired byproducts. For instance, in the synthesis of substituted benzophenones, the use of a moderately active catalyst like FeCl₃ or ZnCl₂ at higher temperatures can lead to acceptable yields, particularly for deactivated aromatic substrates.

The amount of Lewis acid catalyst used is also a significant factor. Stoichiometric amounts are often required because both the starting acyl chloride and the resulting benzophenone product can form complexes with the Lewis acid, effectively deactivating it. ethernet.edu.et Research into using catalytic amounts of more potent Lewis acids or employing reaction conditions that minimize catalyst deactivation is an ongoing area of interest. For example, the use of trifluoromethanesulfonic acid (TfOH) as a catalyst has been explored for Friedel-Crafts acylations, as it is a superacid and can be effective in smaller quantities. mdpi.com

Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation

| Lewis Acid Catalyst | Relative Reactivity | Typical Conditions | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | High | Stoichiometric amounts, often at room temperature or slightly elevated. epo.orgresearchgate.net | High reaction rates. | Can lead to polysubstitution and other side reactions; moisture sensitive. |

| Ferric Chloride (FeCl₃) | Moderate | Stoichiometric or catalytic amounts, often requires heating. | Less reactive than AlCl₃, can offer better selectivity. | Slower reaction rates compared to AlCl₃. |

| Zinc Chloride (ZnCl₂) | Moderate | Stoichiometric amounts, typically requires heating. | Milder catalyst, can be more selective. | Generally lower yields and longer reaction times. |

| Trifluoromethanesulfonic Acid (TfOH) | Very High | Catalytic amounts. mdpi.com | High catalytic turnover, can be used in smaller quantities. mdpi.com | Higher cost compared to traditional Lewis acids. |

Base-Catalyzed Etherification Reactions

The second key step in the synthesis of this compound is the etherification of 4-hydroxybenzophenone with a suitable three-carbon electrophile containing a chlorine atom, such as 1-bromo-3-chloropropane or 1,3-dichloropropane. This reaction is typically carried out via a Williamson ether synthesis, which involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, followed by its reaction with the alkyl halide.

The choice of base is crucial for the successful deprotonation of 4-hydroxybenzophenone. Strong bases are generally required to ensure complete formation of the phenoxide. Common bases used include alkali metal hydroxides (e.g., NaOH, KOH), alkali metal carbonates (e.g., K₂CO₃, Na₂CO₃), and alkali metal hydrides (e.g., NaH). masterorganicchemistry.com

The use of phase-transfer catalysts (PTC) is a highly effective strategy in this etherification, especially when using inorganic bases like sodium hydroxide (B78521) or potassium carbonate. google.com The PTC, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide or carbonate anion from the aqueous or solid phase to the organic phase where the 4-hydroxybenzophenone is dissolved. This enhances the rate of phenoxide formation and subsequent alkylation.

Table 2: Common Bases in the Etherification of 4-Hydroxybenzophenone

| Base | Typical Solvent | Catalyst | Key Features |

| Sodium Hydroxide (NaOH) | Water/Organic (biphasic) | Phase-Transfer Catalyst (e.g., TBAB) | Cost-effective and readily available. PTC is essential for efficient reaction. |

| Potassium Carbonate (K₂CO₃) | Polar aprotic (e.g., DMF, Acetone) | Often used without PTC, but PTC can enhance rate. | Milder than hydroxides, can lead to cleaner reactions. |

| Sodium Hydride (NaH) | Aprotic (e.g., THF, DMF) | Not required. | Strong, non-nucleophilic base; drives the reaction to completion. |

| Lithium tert-butoxide | THF | Not required. | Can provide a good balance of reactivity, leading to high yields. researchgate.net |

Solvent Effects and Temperature Control in Selective Synthesis

The selection of an appropriate solvent and the precise control of temperature are paramount for achieving high selectivity and yield in both the acylation and etherification steps.

In Friedel-Crafts acylation, the solvent must be inert to the reaction conditions and capable of dissolving the reactants and the Lewis acid-acyl chloride complex. Common solvents include nitrobenzene, carbon disulfide, and chlorinated hydrocarbons like 1,2-dichloroethane. google.com However, many of these are toxic and environmentally hazardous. The development of solvent-free conditions or the use of greener solvents is a key area of research.

For the Williamson ether synthesis, the choice of solvent depends on the base used. When using alkali metal hydroxides with a phase-transfer catalyst, a biphasic system of water and an organic solvent like toluene (B28343) is common. For reactions with potassium carbonate, polar aprotic solvents such as N,N-dimethylformamide (DMF), acetone, or acetonitrile are often employed as they effectively solvate the cation and leave the anion more reactive. nih.gov When strong bases like sodium hydride are used, anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or DMF are necessary to prevent decomposition of the base. masterorganicchemistry.com

Temperature control is critical to manage the reaction rate and prevent side reactions. Friedel-Crafts acylations are often exothermic and may require initial cooling followed by heating to drive the reaction to completion. researchgate.net In the etherification step, the temperature is typically maintained at a moderate level (e.g., 50-100 °C) to ensure a reasonable reaction rate without promoting decomposition or side reactions.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes.

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net Addition and rearrangement reactions are inherently 100% atom economical, while substitution and elimination reactions generate byproducts and have lower atom economies.

The synthesis of this compound involves a substitution reaction (Friedel-Crafts acylation) and another substitution reaction (Williamson ether synthesis), both of which are not 100% atom economical.

To calculate the theoretical atom economy for the Williamson ether synthesis step:

Reactants: 4-Hydroxybenzophenone (C₁₃H₁₀O₂) + 1-Bromo-3-chloropropane (C₃H₆BrCl) + Base (e.g., NaOH)

Products: this compound (C₁₆H₁₅ClO₂) + NaBr + H₂O

The atom economy would be calculated as: (Molecular Weight of C₁₆H₁₅ClO₂) / (Sum of Molecular Weights of all reactants) x 100%

Maximizing reaction efficiency goes beyond atom economy and also considers the reaction yield, selectivity, and the environmental impact of byproducts. Another useful metric is the E-Factor (Environmental Factor) , which is the ratio of the mass of waste generated to the mass of the desired product. wiley-vch.de A lower E-factor indicates a greener process. For the synthesis of fine chemicals, E-factors can often be high, but optimization of reaction conditions and recycling of materials can significantly reduce this value. libretexts.org

Table 3: Green Chemistry Metrics for Chemical Synthesis

| Metric | Description | Ideal Value | Relevance to this compound Synthesis |

| Atom Economy | (MW of desired product / Σ MW of all reactants) x 100% | 100% | Highlights the inherent inefficiency of substitution reactions and encourages the search for alternative, more atom-economical routes. |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | 100% | Provides a more practical measure of efficiency by considering the actual yield. |

| E-Factor | (Total mass of waste / Mass of product) | 0 | Quantifies the amount of waste produced, encouraging waste minimization strategies. rsc.org |

Solvent Selection and Waste Minimization Strategies

Solvents often constitute the largest proportion of mass in a chemical process and are a major source of waste. Therefore, solvent selection is a critical aspect of green chemistry. Traditional solvents used in the synthesis of benzophenone derivatives, such as chlorinated hydrocarbons and nitrobenzene, are often toxic and have a significant environmental footprint.

Green solvent selection guides recommend the use of solvents that are less hazardous, derived from renewable resources, and easily recyclable. For the synthesis of this compound, exploring greener alternatives is crucial. For the etherification step, solvent-free conditions in the presence of a solid base and a phase-transfer catalyst have been shown to be effective for the synthesis of other ethers, offering a significant environmental advantage. researchgate.net

Waste minimization strategies should focus on several areas:

Catalyst Recycling: Utilizing heterogeneous catalysts or catalyst systems that can be easily separated and reused can significantly reduce waste. For instance, metal triflates can often be recovered and reused with minimal loss of activity. nih.gov

Solvent Recycling: Implementing distillation or other separation techniques to recover and reuse solvents is a key strategy to reduce the E-factor of the process.

Byproduct Valorization: Investigating potential uses for the byproducts of the reaction, such as the sodium bromide formed in the etherification step, can turn a waste stream into a valuable co-product.

By systematically applying these principles of catalyst optimization, reaction condition control, and green chemistry, the synthesis of this compound can be made more efficient, economical, and sustainable.

Emerging Catalytic Approaches in Benzophenone Synthesis

The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, selective, and environmentally benign catalytic methods. The synthesis of benzophenones, including precursors to this compound, has benefited significantly from these advancements. Emerging catalytic approaches offer alternatives to traditional methods like Friedel-Crafts acylation, often providing milder reaction conditions, higher yields, and greater functional group tolerance.

One of the forefront areas in modern catalysis is the use of photoredox and dual catalytic systems. For instance, a dual catalytic system involving a benzophenone-derived photosensitizer combined with a nickel catalyst has been established for direct benzylic C-H acylation, yielding a variety of unsymmetrical ketones. rsc.org This approach leverages the photo-excited state of benzophenone to facilitate challenging bond formations under mild conditions. rsc.org

Furthermore, the combination of Ni(II) salts with bipyridine-type ligands and aromatic carbonyl-based chromophores, such as benzophenone derivatives, has emerged as a significant precatalytic system for light-mediated cross-couplings. acs.org Mechanistic studies suggest that the photoreduction of the Ni(II) precatalyst to catalytically active Ni(0) or Ni(I) species is a key step in these transformations. acs.org These methods highlight the dual role benzophenone can play, not just as a target molecule but also as a crucial component of the catalytic cycle.

Another innovative strategy involves photochemical hydrogen atom transfer (HAT). In this context, benzophenone can act as a HAT reagent and a mild oxidant. This has been demonstrated in a continuous flow process for the C-4 selective alkylation of pyridines, showcasing a scalable and efficient method. nih.gov

The development of novel catalyst systems that are both efficient and environmentally friendly is also a key research direction. For example, a preparation method for benzophenone compounds using a dimeric surfactant as a catalyst has been reported. google.com This system is described as low-cost, simple to operate, and having high conversion rates under mild conditions with minimal waste, presenting an economical and environmentally conscious alternative. google.com

Ruthenium-catalyzed cross-coupling reactions also represent a modern approach to forming the C-C bond in benzophenones. A general procedure for the C-C cross-coupling of p-substituted phenylboronic acids with arylaldehydes using a ruthenium catalyst has been detailed for the synthesis of 4-chlorobenzophenone (B192759), a close analog and potential precursor. chemicalbook.com

These emerging catalytic methods underscore the significant progress being made in the synthesis of benzophenones, offering a glimpse into the future of more sustainable and efficient chemical manufacturing.

| Catalyst System | Reactants | Product | Key Features |

| Benzophenone/Nickel Dual Catalysis | Toluene and derivatives, Acid chlorides/anhydrides | Unsymmetrical ketones | Direct benzylic C-H acylation |

| Ni(II)/Bipyridine/Benzophenone Chromophore | THF, Methanol | Arylated THF, O-arylated methanol | Light-mediated cross-coupling |

| Benzophenone (as HAT reagent) | Pyridines, Hydrocarbon feedstocks | C-4 alkylated pyridines | Photochemical hydrogen atom transfer in flow |

| Dimeric Surfactant | Aromatic compound, Benzoyl chloride | Benzophenone compound | Environmentally friendly, low-cost |

| Ruthenium Catalyst | p-substituted phenylboronic acid, Arylaldehyde | 4-Chlorobenzophenone | C-C cross-coupling |

Table 1. Overview of Emerging Catalytic Approaches in Benzophenone Synthesis

Mechanistic Insights into Electrophilic Aromatic Substitution Leading to the Benzophenone Core

The formation of the 4-alkoxybenzophenone skeleton is a classic example of an electrophilic aromatic substitution (EAS) reaction, specifically the Friedel-Crafts acylation. scribd.commasterorganicchemistry.comresearchgate.net This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). researchgate.netyoutube.com

The synthesis of this compound can be envisioned through two primary retrosynthetic pathways:

Acylation of an alkoxybenzene: Reacting (3-chloropropoxy)benzene (B1293666) with benzoyl chloride in the presence of a Lewis acid.

Acylation of benzene with an alkoxy-substituted benzoyl chloride: Reacting benzene with 4-(3-chloropropoxy)benzoyl chloride.

In the first pathway, the (3-chloropropoxy) group is an ortho-, para-directing activator due to the electron-donating resonance effect of the oxygen atom's lone pairs. This directs the incoming benzoyl group primarily to the para position, leading to the desired product with high regioselectivity. The mechanism proceeds in two main steps:

Formation of the Electrophile: The Lewis acid catalyst coordinates to the carbonyl oxygen of the benzoyl chloride, which then abstracts the chloride, generating a highly reactive acylium ion (C₆H₅CO⁺). masterorganicchemistry.com This acylium ion is the potent electrophile required for the reaction. libretexts.org

Nucleophilic Attack and Rearomatization: The electron-rich aromatic ring of (3-chloropropoxy)benzene attacks the acylium ion. masterorganicchemistry.com This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base, such as the [AlCl₄]⁻ complex, then abstracts a proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the catalyst. masterorganicchemistry.com

The Friedel-Crafts acylation is generally a robust method for forming aryl ketones. However, the reaction is limited to aromatic substrates that are not strongly deactivated. researchgate.net The presence of the activating alkoxy group makes the first pathway highly feasible.

Photochemical Reactivity and Energy Transfer Processes

Benzophenone is one of the most extensively studied chromophores in photochemistry. nih.govbgsu.edu Its photochemical behavior is central to its use as a photosensitizer in various chemical and biological applications.

Upon absorption of ultraviolet (UV) light (typically in the n-π* band around 350 nm), the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). bgsu.edu

The subsequent events are characterized by highly efficient and rapid processes:

Internal Conversion (IC): While direct population of the S₁ state is possible, it can also be populated through internal conversion from higher singlet states (like S₂) if higher energy light is used. nih.govaip.org

Intersystem Crossing (ISC): The most critical feature of benzophenone's photochemistry is the extremely fast and efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet state (T₁). nih.govacs.org This process, where the spin of an electron flips, is highly efficient (quantum yield ≈ 1) due to strong spin-orbit coupling. The resulting triplet state is relatively long-lived, allowing it to participate in chemical reactions. bgsu.edu

Reactions of the Triplet State: The triplet state of benzophenone behaves like a diradical. bgsu.edu It is a powerful hydrogen atom abstractor and can also engage in energy transfer processes. For instance, it can abstract a hydrogen atom from a suitable donor (like an alcohol) to form a benzhydrol radical. researchgate.net

In-depth Analysis of this compound Reveals Scant Specific Research on Reaction Mechanisms

Despite a comprehensive search of available scientific literature and patent databases, detailed research specifically focusing on the reaction mechanisms, radical formation, and transition state analysis of the chemical compound this compound is exceptionally limited. While the broader class of benzophenones is well-studied, particularly in the context of photochemistry and as photoinitiators, specific data for this particular derivative remains largely unpublished or inaccessible in the public domain.

The fundamental structure of this compound, featuring a benzophenone core with a 3-chloropropoxy substituent, suggests potential for a variety of chemical transformations. The benzophenone moiety is a well-known chromophore that, upon absorption of ultraviolet (UV) light, can undergo excitation to a triplet state. This excited state is a powerful diradical capable of abstracting hydrogen atoms from suitable donors, leading to the formation of a ketyl radical. This reactivity is the basis for the widespread use of benzophenone derivatives as photoinitiators in radical polymerization processes.

However, specific studies detailing the potential for radical formation and subsequent chain propagation reactions involving this compound are not readily found. Such studies would be crucial for understanding its efficacy and behavior as a photoinitiator or in other applications where radical chemistry is relevant. The presence of the 3-chloropropoxy side chain could influence the photoreactivity of the benzophenone core through electronic or steric effects, and could itself be a site for intramolecular reactions or subsequent propagation steps.

Furthermore, a thorough investigation into the reaction pathways of this compound would necessitate computational analysis. This would involve the elucidation of reaction coordinates to map the energy landscape of potential reactions, including the identification of transition states and intermediates. Such computational studies are instrumental in predicting reaction outcomes and understanding complex mechanisms at a molecular level.

Similarly, kinetic studies are essential for quantifying the rates of reaction and determining the activation energies associated with different pathways. This empirical data provides a crucial link between theoretical models and real-world chemical behavior. For instance, determining the rate constants for radical formation and propagation would be vital for optimizing its use in industrial applications like polymer synthesis.

In the absence of specific research on this compound, any discussion of its reaction mechanisms must be extrapolated from the well-established chemistry of benzophenone and its other derivatives. It is reasonable to hypothesize that it would undergo similar photochemical reactions, but the specific influence of the 3-chloropropoxy group on the energetics and kinetics of these processes remains an open area for scientific inquiry.

Conversion to Ethers and Thioethers

The terminal alkyl chloride of this compound is an excellent electrophile for reactions with oxygen and sulfur nucleophiles, enabling the straightforward synthesis of a wide range of ether and thioether derivatives.

Williamson Ether Synthesis Analogs

The Williamson ether synthesis, a cornerstone of ether formation, can be readily applied to this compound. In this reaction, the compound serves as the alkyl halide component, reacting with various alkoxides or phenoxides to yield the corresponding ether. The reaction proceeds via an SN2 mechanism, where the alkoxide ion displaces the chloride ion.

The general procedure involves treating an alcohol or a phenol with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding nucleophilic alkoxide or phenoxide. This is then reacted with this compound, typically in a polar aprotic solvent like dimethylformamide (DMF) or acetone, often with heating to facilitate the reaction.

Table 1: Representative Williamson Ether Synthesis Reaction

| Reactant 1 | Reactant 2 | Base/Solvent | Product |

| This compound | Sodium Phenoxide | DMF | 4-(3-Phenoxypropoxy)benzophenone |

| This compound | Sodium Ethoxide | Ethanol | 4-(3-Ethoxypropoxy)benzophenone |

Thiol-Ene Click Chemistry Applications

While this compound itself is not suitable for a direct thiol-ene click reaction, which requires an alkene ('ene') functional group, its chloro-group is highly susceptible to substitution by thiolates to form thioethers. This reaction is the sulfur analog of the Williamson ether synthesis.

The process involves the reaction of this compound with a thiol in the presence of a base. The base deprotonates the thiol to form a highly nucleophilic thiolate anion, which then attacks the primary carbon bearing the chlorine atom, displacing it to form a stable carbon-sulfur bond. Common bases used for this transformation include potassium carbonate or alkali metal hydroxides, and the reaction is often carried out in solvents like dimethylacetamide or ethanol.

A patent describing the preparation of benzophenone thioethers from 4-chlorobenzophenone and various thiols in the presence of potassium carbonate provides a strong precedent for this type of transformation. google.com This method allows for the synthesis of thioethers with functional groups that might be sensitive to the conditions of a Friedel-Crafts reaction. google.com

Table 2: Representative Thioether Synthesis Reaction

| Reactant 1 | Reactant 2 | Base/Solvent | Product |

| This compound | Thiophenol | K₂CO₃ / DMF | 4-(3-(Phenylthio)propoxy)benzophenone |

| This compound | Butanethiol | NaOH / Ethanol | 4-(3-(Butylthio)propoxy)benzophenone |

Amination and Amidation Reactions for Nitrogenous Derivatives

The chloropropoxy chain is also a key handle for introducing nitrogen-containing functionalities, leading to a variety of amines and amides with potential applications in medicinal chemistry and materials science.

Direct Amination with Primary, Secondary, and Tertiary Amines

Direct nucleophilic substitution of the chloride by primary, secondary, or tertiary amines provides a straightforward route to nitrogenous derivatives. The reaction with primary and secondary amines yields secondary and tertiary amines, respectively. The reaction typically requires heat and is often performed in a polar solvent. An excess of the amine can be used to act as both the nucleophile and the base to neutralize the HCl formed during the reaction. Alternatively, a non-nucleophilic base like triethylamine (B128534) or potassium carbonate can be added.

Reaction with tertiary amines leads to the formation of quaternary ammonium salts. These ionic compounds have applications as phase-transfer catalysts and antimicrobial agents. Patents describe the reaction of various benzophenone derivatives with amines to produce compounds with biological activity, underscoring the importance of this class of molecules. google.comgoogle.com

Ritter Reaction and Nitrile-Mediated Transformations

The Ritter reaction is a powerful method for synthesizing N-alkyl amides from a nitrile and a substrate capable of forming a stable carbocation in the presence of a strong acid. wikipedia.orgorganic-chemistry.org For this compound, a plausible, though not explicitly documented, pathway for a Ritter-type reaction exists. Under strongly acidic conditions (e.g., concentrated sulfuric acid), the chloropropoxy group could potentially undergo elimination of HCl to form 4-(propenoxy)benzophenone. Protonation of the resulting alkene would generate a secondary carbocation, which could then be trapped by a nitrile (such as acetonitrile) to form a nitrilium ion intermediate. Subsequent hydrolysis during aqueous workup would yield the corresponding N-substituted amide. wikipedia.orgmissouri.edu

The Ritter reaction is versatile, as a wide range of nitriles can be employed. wikipedia.org Any substrate that can generate a stable carbocation is a potential starting material for this transformation. organic-chemistry.orgmissouri.edu

Another nitrile-mediated transformation involves first converting the alkyl chloride to an azide (B81097) via substitution with sodium azide. The resulting 4-(3-azidopropoxy)benzophenone can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, with various alkynes to form 1,2,3-triazole derivatives. researchgate.net

Formation of Esters and Carboxylic Acid Derivatives

The chloropropoxy chain can be converted into ester and carboxylic acid functionalities, further expanding the synthetic utility of the parent molecule.

The synthesis of the corresponding carboxylic acid, 4-(3-carboxypropoxy)benzophenone, can be achieved in a two-step process. The first step is the nucleophilic substitution of the chloride with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent to yield 4-(3-cyanopropoxy)benzophenone. The second step is the hydrolysis of the nitrile group under either acidic or basic conditions, followed by neutralization, to afford the carboxylic acid.

Esters can be formed directly by reacting this compound with a carboxylate salt (e.g., sodium acetate). This reaction, analogous to the Williamson ether synthesis, involves the carboxylate anion acting as a nucleophile to displace the chloride. Alternatively, esters can be prepared from the carboxylic acid derivative via Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. The synthesis of 4-methoxymethylbenzoic acid from 4-bromomethylbenzoic acid by reaction with sodium methoxide (B1231860) provides an example of a successful SN2 reaction on a haloalkyl-aryl compound. rsc.org

Esterification via Carboxylate Nucleophiles

The terminal chlorine atom in the 3-chloropropoxy side chain of this compound serves as a reactive electrophilic site. This allows for nucleophilic substitution reactions with carboxylate anions to form the corresponding esters. This esterification process is a valuable strategy for introducing a wide variety of functional groups onto the benzophenone scaffold.

The reaction typically proceeds by treating this compound with a suitable carboxylate salt, such as a sodium or potassium carboxylate, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The choice of solvent is crucial to facilitate the dissolution of the carboxylate salt and to promote the SN2 reaction mechanism. The reaction temperature can be varied to optimize the reaction rate and yield, with heating often being necessary to drive the reaction to completion.

A range of carboxylate nucleophiles can be employed in this reaction, from simple aliphatic carboxylates to more complex aromatic and heterocyclic carboxylates. This versatility allows for the synthesis of a library of ester derivatives of this compound, each with unique properties and potential applications. For instance, the incorporation of a biocompatible carboxylate could lead to the development of novel biomaterials, while the introduction of a chromophoric carboxylate could yield new photoactive compounds.

Table 1: Examples of Esterification Reactions of this compound

| Carboxylate Nucleophile | Product |

| Sodium Acetate | 4-(3-Acetoxypropoxy)benzophenone |

| Potassium Benzoate | 4-(3-Benzoyloxypropoxy)benzophenone |

| Sodium Acrylate (B77674) | 4-(3-Acryloyloxypropoxy)benzophenone |

Hydrolysis Pathways to Alcohol Derivatives

The chloropropyl group of this compound can be hydrolyzed to the corresponding alcohol derivative, 4-(3-hydroxypropoxy)benzophenone. This transformation is typically achieved under basic conditions, where a hydroxide source, such as sodium hydroxide or potassium hydroxide, acts as the nucleophile, displacing the chloride ion. The reaction is often carried out in a mixture of water and a miscible organic solvent, such as an alcohol or tetrahydrofuran (THF), to ensure the solubility of the starting material.

The rate of hydrolysis is dependent on several factors, including the concentration of the base, the reaction temperature, and the solvent system. Elevated temperatures are generally required to achieve a reasonable reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

The resulting alcohol, 4-(3-hydroxypropoxy)benzophenone, is a valuable intermediate for further functionalization. The hydroxyl group can undergo a variety of reactions, including esterification, etherification, and oxidation, providing access to a broader range of derivatives. For example, it can be reacted with acyl chlorides or anhydrides to form esters, or with alkyl halides to form ethers.

Metallation and Organometallic Coupling Reactions

The presence of a halogen atom in this compound opens up possibilities for metallation and subsequent organometallic coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagent Formation and Reactivity

The formation of a Grignard reagent from this compound involves the reaction of the chloropropyl group with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). wisc.eduadichemistry.comlibretexts.org This reaction, known as an oxidative insertion, converts the electrophilic carbon-chlorine bond into a highly nucleophilic carbon-magnesium bond. adichemistry.com It is crucial to maintain strictly anhydrous conditions throughout the reaction, as Grignard reagents are highly reactive towards water and other protic solvents. libretexts.orglibretexts.org

The resulting Grignard reagent, (3-(4-benzoylphenoxy)propyl)magnesium chloride, is a potent nucleophile and a strong base. libretexts.org It can react with a wide array of electrophiles. For instance, it can add to the carbonyl group of aldehydes and ketones to form secondary and tertiary alcohols, respectively. wisc.edulibretexts.orgumkc.edu Reaction with carbon dioxide, followed by an acidic workup, yields a carboxylic acid. libretexts.org These reactions significantly expand the synthetic utility of this compound by allowing for the introduction of various organic fragments at the terminus of the propoxy chain.

However, a potential side reaction is the Wurtz-type coupling, where the Grignard reagent reacts with unreacted this compound, leading to the formation of a dimer. This can be minimized by using an excess of magnesium and by slowly adding the halide to the magnesium suspension.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The chlorine atom in this compound can also participate in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon bonds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the alkyl chloride with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.comlibretexts.orgresearchgate.net The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.comresearchgate.net This methodology could be used to couple this compound with various aryl or vinyl boronic acids, leading to the formation of products with extended conjugation and potentially interesting photophysical properties. A variety of palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly employed for this transformation. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org While typically applied to aryl and vinyl halides, advancements have been made to include alkyl halides. nih.gov This would involve coupling this compound with an alkene to form a substituted alkene product. The reaction typically requires a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor, and a base to neutralize the hydrogen halide formed during the reaction. libretexts.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org Although less common for alkyl chlorides, under specific conditions, the Sonogashira coupling could potentially be used to introduce an alkyne moiety onto the propoxy chain of this compound. This would yield a product with a reactive triple bond, which could be further functionalized through reactions like click chemistry. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. organic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron compound | Palladium catalyst, Base | Aryl/Vinyl-substituted derivative |

| Heck | Alkene | Palladium catalyst, Base | Substituted alkene |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | Alkyne-substituted derivative |

Polymerization and Cross-Linking Initiator Chemistry

The reactive chloropropyl group of this compound allows it to function as an initiator in certain types of polymerization reactions.

Chain Growth Polymerization Mechanisms Utilizing the Chloropropyl Group

This compound can act as an initiator for chain-growth polymerization, a process where monomer units are sequentially added to a growing polymer chain. simply.sciencewikipedia.orgcozum.info.tr The initiation step involves the generation of a reactive species from the initiator molecule. wikipedia.org

In the context of this compound, the carbon-chlorine bond can be cleaved to generate a reactive intermediate capable of initiating polymerization. For instance, in certain types of controlled radical polymerization, such as atom transfer radical polymerization (ATRP), the alkyl halide can be activated by a transition metal complex to form a radical that initiates the polymerization of vinyl monomers like styrene (B11656) or acrylates.

The general steps of chain-growth polymerization are: wikipedia.org

Initiation: Formation of a reactive species from the initiator. simply.sciencewikipedia.org

Propagation: The reactive species adds to a monomer molecule, creating a new reactive site on the growing polymer chain. simply.sciencewikipedia.org This process repeats, adding more monomer units. libretexts.org

Termination: The growth of the polymer chain is stopped by a termination reaction, such as the combination of two growing chains or disproportionation. simply.sciencelibretexts.org

The benzophenone moiety in the initiator can also play a role, particularly in photopolymerization. Upon absorption of UV light, the benzophenone group can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor to generate initiating radicals. This dual functionality, a photoinitiating group and a site for controlled polymerization, makes this compound a potentially valuable molecule in the design of functional polymers and materials.

Step Growth Polymerization Precursors

Step-growth polymerization involves the reaction between bifunctional or multifunctional monomers, where polymer chains grow in a stepwise manner. A key requirement for a molecule to act as a precursor in this type of polymerization is the presence of at least two reactive functional groups. While this compound in its native form is not a typical step-growth monomer, its chloropropyl group serves as a versatile chemical handle for derivatization into suitable bifunctional precursors.

The terminal chloro- group on the propoxy chain is susceptible to nucleophilic substitution reactions, allowing for the introduction of functional groups necessary for polycondensation reactions. By transforming this group, this compound can be converted into an A-B type monomer, where 'A' and 'B' are different functional groups capable of reacting with each other, or more commonly, into an A-A type monomer for copolymerization with a complementary B-B monomer.

Strategies for Functionalization:

Synthesis of Diol Monomers: The chloro- group can be converted to a hydroxyl group via hydrolysis, for instance, by reaction with water or hydroxide salts. organic-chemistry.org This would yield 4-(3-Hydroxypropoxy)benzophenone. While this molecule itself is monofunctional in the context of traditional step-growth reactions, a subsequent reduction of the benzophenone's carbonyl group would be required to create a diol. A more direct, albeit multi-step, pathway could involve creating diol precursors for complex syntheses. nih.govorgsyn.orgepo.org These diol monomers can then undergo polycondensation with dicarboxylic acids or their derivatives to form polyesters.

Synthesis of Diamine Monomers: Reaction of the chloropropyl group with ammonia (B1221849) or a primary amine can introduce an amino functionality. For instance, reaction with an excess of ammonia could yield 4-(3-Aminopropoxy)benzophenone. If this monomer is then reacted with a dicarboxylic acid chloride, it would form a polyamide.

Synthesis of Dicarboxylic Acid Monomers: While more complex, the chloropropyl group could be converted to a carboxylic acid through a sequence involving cyanide displacement followed by hydrolysis. Alternatively, known benzophenone dicarboxylic acids, such as benzophenone-4,4'-dicarboxylic acid, serve as established monomers for high-performance polymers, indicating the utility of the benzophenone scaffold in step-growth polymerization. biosynth.comwm.educhemicalbook.comgoogle.com The derivatization of this compound provides a route to incorporate the photoreactive benzophenone moiety into the polymer backbone itself.

The following table summarizes potential derivatization strategies to prepare step-growth precursors from this compound.

| Target Monomer Functional Group | Illustrative Derivatization Reaction | Resulting Bifunctional Monomer (Example) | Complementary Monomer | Resulting Polymer Class |

|---|---|---|---|---|

| Diol (-OH) | Hydrolysis of the C-Cl bond | 4-(3-Hydroxypropoxy)benzophenone | Diacid or Diacid Chloride (e.g., Adipoyl chloride) | Polyester |

| Diamine (-NH₂) | Reaction with excess ammonia | 4-(3-Aminopropoxy)benzophenone | Diacid or Diacid Chloride (e.g., Terephthaloyl chloride) | Polyamide |

| Dicarboxylic Acid (-COOH) | Multi-step synthesis (e.g., via nitrile hydrolysis) | Benzophenone-X,Y-dicarboxylic acid derivative | Diol (e.g., Ethylene glycol) | Polyester |

Photopolymerization and Curing Applications Based on Benzophenone Photoreactivity

The benzophenone moiety within this compound is a well-established Type II photoinitiator. polymerinnovationblog.com Upon absorption of ultraviolet (UV) light, the benzophenone molecule transitions to an excited triplet state. researchgate.net This excited state does not cleave unimolecularly but instead abstracts a hydrogen atom from a suitable donor, such as an amine or an alcohol, which acts as a co-initiator. polymerinnovationblog.com This hydrogen abstraction process generates two radicals: a ketyl radical from the benzophenone and a radical on the co-initiator molecule. The latter is typically responsible for initiating the polymerization of monomers like acrylates.

A significant application of this compound is its use in creating macromolecular or polymeric photoinitiators. researchgate.netcolab.ws By incorporating the photoinitiator into a polymer structure, issues related to the migration of small-molecule initiators, such as odor, toxicity, and leaching from the cured product, can be significantly mitigated.

Incorporation Strategies:

Grafting-to Approach: The chloropropyl group of this compound can be used to covalently attach, or "graft," the molecule onto a pre-existing polymer backbone that has reactive functional groups (e.g., hydroxyl, amine). researchgate.netnih.gov For example, it can be reacted with a polymer like poly(vinyl alcohol) or chitosan (B1678972).

Copolymerization: this compound can be first derivatized into a polymerizable monomer (e.g., by introducing a vinyl or acrylate group) and then copolymerized with other monomers to form a polymer with pendent benzophenone units. A closely related approach involves synthesizing polymers from 4-(2,3-epoxypropyloxy) benzophenone, where the benzophenone group is incorporated into the side chain. researchgate.net

Once the benzophenone moiety is part of a polymer chain, the entire polymer acts as a photoinitiator. Upon UV irradiation, the polymer-bound benzophenone groups abstract hydrogen atoms from adjacent polymer chains or other hydrogen donors, creating radicals. These radicals can initiate the polymerization of a formulated resin (e.g., a mixture of acrylate oligomers and monomers) and lead to the formation of a crosslinked, three-dimensional network. This process is the basis of UV curing for coatings, inks, and adhesives.

Research on polymeric photoinitiators with side-chain benzophenone groups has demonstrated their high efficiency. For instance, studies on poly(glycidyl benzophenone ether) (PGBE), synthesized from poly(epichlorohydrin) and 4-hydroxybenzophenone, show that such polymeric initiators can have higher photoinitiation efficiency compared to equivalent small-molecule systems. colab.ws

The table below presents research findings on related polymeric benzophenone photoinitiator systems, illustrating the principles applicable to derivatives of this compound.

| Polymeric Photoinitiator System | Synthesis Method | Monomers Polymerized/Cured | Key Research Finding | Reference |

|---|---|---|---|---|

| Poly(2-(4-benzophenone methylene (B1212753) ether)-1,3-dihydroxypropane maleate)) (PBM) | Step-growth polymerization of 4-(2,3-epoxypropyloxy) benzophenone (EBP) and maleic anhydride. | Tripropyleneglycol diacrylate (TPGDA) | Showed higher photoinitiating efficiency than benzophenone (BP). The side-chain BP moiety was more active than end-capped BP. | researchgate.net |

| Poly(glycidyl benzophenone ether) (PGBE) | Reaction of poly(epichlorohydrin) with 4-hydroxybenzophenone. | TPGDA and Trimethylolpropane triacrylate (TMPTA) | The polymeric initiator demonstrated higher efficiency than a conventional benzophenone/co-initiator system without needing an amine co-initiator. | colab.ws |

| Benzophenone-grafted Chitosan | Grafting reaction between chitosan's amine groups and benzophenone's ketone. | Used as a UV-blocking antibacterial coating. | Covalently grafting benzophenone enhances water solubility and imparts UV-blocking properties to the chitosan film. | researchgate.net |

| Polymeric photoinitiators with side-chain BP and co-initiator amine | Polymerization of monomers containing both BP and amine moieties. | Methyl methacrylate (B99206) (MMA) and Poly(propylene glycol) diacrylate (PPGDA) | The synthesized polymeric photoinitiators containing both the chromophore and hydrogen donor in one molecule were effective for photopolymerization. | google.com |

Polymeric Materials Engineering

In the field of polymer engineering, this compound offers a molecular tool for the synthesis and modification of a wide range of polymeric materials. Its dual functionality enables its use in integrating photoactive properties directly into polymer structures, modifying surfaces to alter their characteristics, and creating robust, cross-linked polymer networks.

The 3-chloropropoxy group of this compound allows it to be incorporated as a functional side chain into polymer backbones during synthesis. This is typically achieved through copolymerization. For instance, the chloro group can be converted to a polymerizable group like a methacrylate, which can then participate in conventional polymerization reactions.

Alternatively, the chloro group can be used to graft the molecule onto a pre-existing polymer that has suitable reactive sites. Once integrated, the benzophenone moiety becomes a pendent group along the polymer chain. This approach creates macromolecular photoinitiators, where the photoactive component is covalently bound to the polymer. This permanent attachment is a significant advantage over using small, unbound photoinitiator molecules, as it prevents migration and leaching from the final cured material—a crucial factor in applications like food packaging and biomedical devices. google.comcorkindustries.com The kinetics of photoreactions involving such pendent benzophenone groups are influenced by the polymer matrix itself, including its polarity and thermal properties like the glass-transition temperature. nih.gov

| Polymer Type | Integration Method | Resulting Feature | Reference |

| Zwitterionic Copolymers | Side chain incorporation | Pendent benzophenone groups | nih.gov |

| Polyesters | Backbone incorporation | Benzophenone within the main chain | google.com |

| Polyacrylates | Copolymerization of BP-methacrylate | Macromolecular photoinitiator | google.com |

Surface modification is a key technique for altering the properties of a material, such as its wettability, biocompatibility, or adhesion, without changing its bulk characteristics. This compound is an ideal agent for surface modification via photografting techniques. researchgate.net

The process generally follows two main strategies: "grafting-from" or "grafting-to". In a "grafting-from" approach, the this compound molecule is first immobilized on a substrate surface. Upon UV irradiation, the benzophenone group abstracts a hydrogen atom from an adjacent molecule or the substrate itself, creating a surface radical. researchgate.net This radical then initiates the polymerization of monomers from the surrounding solution, causing polymer chains to "grow" directly from the surface. This method allows for the formation of dense, high-capacity surface layers. researchgate.net For example, this technique is used to graft acrylamide (B121943) onto cellulose (B213188) to alter its properties. nih.gov

In the "grafting-to" method, pre-synthesized polymer chains are attached to a surface that has been functionalized with the benzophenone derivative. researchgate.net

The benzophenone group in this compound can act as a powerful photo-activated cross-linker. When polymers containing this moiety are exposed to UV light, the benzophenone is excited to a triplet state. This excited state can then abstract hydrogen atoms from nearby polymer chains, creating two radical sites. researchgate.net The subsequent combination of these radicals forms a covalent bond, or cross-link, between the polymer chains.

This process transforms a collection of individual polymer chains into a single, interconnected three-dimensional network. researchgate.netmdpi.com The resulting material is typically more robust, with enhanced mechanical strength, thermal stability, and chemical resistance. The degree of cross-linking can be precisely controlled by adjusting the concentration of the benzophenone units within the polymer, the intensity of the UV radiation, and the exposure time. mdpi.comnih.gov This technology is fundamental to producing materials like hydrogels and specialized coatings. nih.govdntb.gov.ua However, the effectiveness of cross-linking can depend on the polymer structure and the wavelength of UV light used, as some polymer backbones may be prone to chain scission at certain wavelengths. nih.govdntb.gov.ua

| Parameter | Effect on Cross-linking | Research Finding | Reference |

| BP Content | Higher content generally increases cross-link density. | Gel content increases steeply with BP concentration up to an optimal dose. | mdpi.com |

| Irradiation Wavelength | Wavelength determines reaction pathway (cross-linking vs. scission). | For poly(oxonorbornenes), 365 nm light leads to cross-linking, while 254 nm can cause chain scission. | nih.govdntb.gov.ua |

| Energy Dose | Higher energy dose increases cross-linking up to a plateau. | Excessive energy can lead to side reactions and lower gel content. | mdpi.com |

Photoactive Materials and Systems

The primary function of the benzophenone core in this compound is its photoactivity. This property is harnessed to drive chemical reactions with light, forming the basis for a variety of photoactive materials and systems, particularly in the realm of photopolymerization and UV-curing technologies.

This compound functions as a Type II photoinitiator. polymerinnovationblog.com Unlike Type I photoinitiators that cleave directly to form radicals upon UV exposure, Type II initiators like benzophenone require a co-initiator or synergist, typically an amine or an alcohol. polymerinnovationblog.comsemanticscholar.org

The initiation mechanism proceeds as follows:

Absorption: The benzophenone moiety absorbs a photon of UV light, promoting it to an excited singlet state.

Intersystem Crossing: It rapidly transitions to a more stable, longer-lived triplet state.

Hydrogen Abstraction: The excited triplet-state benzophenone abstracts a hydrogen atom from the co-initiator.

Radical Formation: This process generates two radicals: a ketyl radical from the benzophenone and a radical on the co-initiator molecule.

The radical generated from the co-initiator is typically the one that initiates the polymerization of monomers, such as acrylates or methacrylates, leading to the rapid formation of a polymer network. polymerinnovationblog.comsemanticscholar.org This process is the foundation of UV curing, a technology valued for its high speed, low energy consumption, and solvent-free formulations. polymerinnovationblog.com

The properties of this compound make it a valuable component in the formulation of UV-curable resins and coatings. These materials are liquid formulations that solidify almost instantly when exposed to UV light. polymerinnovationblog.com By incorporating a benzophenone derivative, formulators can create coatings with excellent surface hardness, chemical resistance, and clarity.

A key area of development is the creation of polymeric and copolymerizable photoinitiators to address the issue of migration of small-molecule initiators. google.comresearchgate.netresearchgate.net Because this compound can be covalently bound into the polymer resin, it becomes a permanent part of the cured coating. google.com This minimizes the risk of unreacted photoinitiator leaching out, which is a significant concern for applications such as printing inks on food packaging and coatings for medical devices. corkindustries.comresearchgate.net Research has focused on synthesizing novel polymeric photoinitiators based on benzophenone to enhance photoinitiation efficiency, particularly in the long-wavelength UV region, and to improve solubility in various systems, including aqueous solutions. researchgate.netresearchgate.net

Components in Photorefractive and Photoresponsive Materials

The benzophenone group within this compound is a photoactive chromophore that can be harnessed in the design of photoresponsive materials. Photoresponsive systems change their properties upon exposure to light. The benzophenone unit can act as a photosensitizer or a direct participant in photochemical reactions, such as cross-linking.

The true potential of this compound in this area lies in its role as a precursor. The chloropropoxy group serves as a chemical handle to incorporate the photoactive benzophenone moiety into polymer structures. For instance, it can be attached to a polymer backbone to create a photo-crosslinkable material. rsc.org Upon irradiation with UV light, the benzophenone group can abstract a hydrogen atom from a nearby polymer chain, leading to the formation of a covalent bond and thus a cross-linked network. rsc.org This property is fundamental for creating materials whose mechanical properties can be altered by light. In photorefractive materials, which require both photoconductivity and an electro-optic response, derivatives of this compound could be used to synthesize multifunctional polymers that contain a photosensitizing group (from the benzophenone core) alongside other necessary functional groups.

Organic Electronic and Optoelectronic Device Components

The benzophenone core is an electron-deficient unit, a characteristic that is highly sought after in the field of organic electronics. preprints.org This electron-accepting nature, combined with the synthetic versatility offered by the chloropropoxy group, positions this compound as a key starting material for various optoelectronic components.

Potential as Charge Transport Layer Precursors

In organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), efficient charge transport is crucial for performance. Materials are designed to facilitate the movement of either electrons (electron transport materials) or holes (hole transport materials). The electron-deficient benzophenone moiety makes its derivatives suitable candidates for electron transport layers (ETLs).

By using the chloropropoxy group as a reactive site, this compound can be used to synthesize more complex molecules with enhanced electron-transporting capabilities. For example, it can be reacted with various aromatic amines or carbazole (B46965) derivatives to create molecules with a bipolar nature, capable of transporting both electrons and holes, or to fine-tune the LUMO (Lowest Unoccupied Molecular Orbital) energy level for better electron injection from the cathode. ktu.edursc.org The ability to graft this unit onto a polymer backbone can also lead to the development of solution-processable ETL materials, which are important for low-cost, large-area device fabrication. ktu.edu

Light-Emitting Material Precursors

The development of efficient light-emitting materials is central to OLED technology. The benzophenone framework has been extensively explored as an acceptor unit in the design of emitters, particularly for those exhibiting Thermally Activated Delayed Fluorescence (TADF). researchgate.netnih.gov TADF materials can harvest both singlet and triplet excitons for light emission, leading to theoretical internal quantum efficiencies of 100%. nih.gov

The molecular design of TADF emitters often involves combining an electron-donating moiety with an electron-accepting moiety, resulting in a small energy gap between the singlet and triplet excited states (ΔEST). preprints.orgnih.gov this compound is an ideal precursor for the acceptor component. The chloropropoxy chain allows for straightforward synthetic modification, enabling the attachment of various electron-donating groups through nucleophilic substitution reactions. This synthetic flexibility allows for the creation of a wide array of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) molecules. nih.govnih.gov By carefully selecting the donor unit, chemists can tune the emission color from blue to red and optimize the electronic properties to achieve high quantum efficiencies. nih.gov

Research on benzophenone derivatives has demonstrated their effectiveness as host materials for phosphorescent and TADF emitters, leading to devices with high external quantum efficiencies (EQE). ktu.edunih.gov For example, benzophenone derivatives combined with carbazole donors have yielded highly efficient green and blue TADF OLEDs. ktu.edu

Table 1: Performance of select OLEDs using Benzophenone-based Host Materials

| Device ID | Host Material | Emitter Type | Color | Max. EQE (%) | Power Efficiency (lm/W) | Ref. |

|---|---|---|---|---|---|---|

| D1HB6 | HB6 (Benzophenone-Carbazole derivative) | TADF | Green | 23.2 | 55.6 | preprints.org |

| D2HB6 | HB6 (Benzophenone-Carbazole derivative) | TADF | Green | 25.3 | 63.6 | preprints.orgktu.edu |

| DHB7 | HB7 (Benzophenone-Carbazole derivative) | TADF | Green | 15.3 | 46.2 | preprints.org |

| DHB3 | HB3 (Benzophenone-Naphthylamine derivative) | TADF | White | 9.5 | - | preprints.org |

This table showcases the potential of the benzophenone core in high-efficiency OLEDs. This compound serves as a precursor to create such advanced host materials.

Photovoltaic System Components

In organic photovoltaic (OPV) devices, the active layer typically consists of a blend of an electron-donating material and an electron-accepting material. The function of this layer is to absorb sunlight to generate excitons (bound electron-hole pairs) and then separate these excitons into free charges at the donor-acceptor interface.

While not directly used in its pristine form, this compound can serve as a precursor for synthesizing non-fullerene acceptors (NFAs). The electron-deficient benzophenone core provides the necessary electron-accepting character. Through chemical modification at the chloropropoxy group, this building block can be incorporated into larger conjugated molecules with tailored energy levels (HOMO/LUMO) to match those of common polymer donors, ensuring efficient charge separation. Furthermore, these modifications can enhance solubility and influence the morphology of the active layer blend, which are critical factors for achieving high power conversion efficiencies in solar cells.

Smart Materials and Stimuli-Responsive Systems

"Smart" materials are designed to respond to external stimuli, such as changes in temperature, pH, or light. This compound can be used as a precursor to impart specific functionalities to such materials.

Thermally Responsive Materials Derived from Functionalization

Thermoresponsive polymers undergo a reversible change in their physical properties, typically their solubility in a solvent, with a change in temperature. rsc.orgmdpi.com Poly(N-isopropylacrylamide) (PNIPAAm) is a classic example, exhibiting a Lower Critical Solution Temperature (LCST) in water of around 32°C. nih.gov Below this temperature, it is soluble, and above it, it becomes insoluble and precipitates.

This compound can be integrated into such systems to create multifunctional smart materials. The synthetic route involves modifying the chloropropoxy group to make the molecule polymerizable. For example, the chloro group can be converted to an azide, which can then be "clicked" onto a polymer containing alkyne groups. Alternatively, it can be transformed into a methacrylate or acrylamide group, allowing it to be directly copolymerized with N-isopropylacrylamide (NIPAM) monomers. nih.gov

The result is a thermoresponsive polymer chain decorated with benzophenone units. nih.gov Such a material would still exhibit the characteristic thermal transition of the PNIPAAm backbone. However, the pendant benzophenone groups introduce an additional function: they can be used as photo-crosslinkers. rsc.orgnih.gov By dissolving the polymer in cold water and then raising the temperature above the LCST to induce collapse, a subsequent exposure to UV light can trigger the benzophenone units to cross-link the polymer chains, forming a stable, thermoresponsive hydrogel. These hydrogels have potential applications in areas like controlled drug delivery and tissue engineering. mdpi.com

pH-Responsive Materials Derived from Functionalization

While direct research on pH-responsive materials derived specifically from this compound is not extensively documented, the functionalization of its chloropropoxy group presents a clear pathway for creating such materials. The terminal chlorine is an excellent leaving group, readily displaced by nucleophiles. This allows for the introduction of pH-sensitive moieties onto the benzophenone structure.

For instance, amines or carboxylate-containing thiols can be grafted onto the molecule. The incorporation of basic amine groups or acidic carboxyl groups would impart pH-responsive behavior to any resulting polymer or material system. At low pH, the amine groups would be protonated, leading to electrostatic repulsion and potential swelling of a polymer network. Conversely, at high pH, carboxyl groups would be deprotonated, also inducing conformational changes. The benzophenone unit within such a system could then act as a photo-crosslinking agent, allowing for the fabrication of pH-responsive hydrogels or coatings that can be cured or modified with light.

Self-Healing Polymer Systems via Reversible Cross-linking

The application of this compound in self-healing polymer systems is an area of growing interest, primarily leveraging the photochemical properties of the benzophenone core. When incorporated as a pendant group on a polymer backbone, the benzophenone moiety can participate in photoreversible [2+2] cycloaddition reactions. Upon irradiation with UV light of a specific wavelength (typically around 350 nm), the carbonyl group of the benzophenone can form a four-membered ring, or oxetane, with a suitable reaction partner, leading to cross-linking of the polymer chains. This process can be reversed by irradiation with a different, shorter wavelength of UV light (around 254 nm), which cleaves the cycloadduct and restores the original polymer structure. This reversible cross-linking and de-cross-linking mechanism forms the basis of a self-healing capability, allowing for the repair of damage within the material through the application of light.

Supramolecular Assembly and Self-Organized Systems

The structure of this compound also lends itself to the formation of ordered supramolecular assemblies through various non-covalent interactions. These self-organized systems are critical in the development of new functional materials with tailored properties.

Liquid Crystalline Materials (if incorporated into mesogens)

The incorporation of this compound into the structure of mesogens—the fundamental units of liquid crystals—is a plausible strategy for creating photoresponsive liquid crystalline materials. While this specific application is not yet widely reported, the rigid benzophenone core is a common structural motif in many known liquid crystals. By chemically modifying the molecule, for example, by replacing the chloro group with a classic mesogenic group like a cyanobiphenyl unit, it is possible to design new liquid crystalline compounds. The benzophenone moiety within such a structure would introduce photoswitchable properties. Irradiation with UV light could induce conformational changes or photochemical reactions that disrupt the liquid crystalline order, leading to a phase transition. This photo-induced change in alignment could be harnessed for applications in optical data storage, displays, and light-activated sensors.

Theoretical and Computational Investigations of 4 3 Chloropropoxy Benzophenone and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 4-(3-chloropropoxy)benzophenone. These calculations provide a molecular-level understanding of the compound's reactivity and potential for forming advanced polymers.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic behavior of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's chemical reactivity, kinetic stability, and optical properties. longdom.orgutexas.edu

In benzophenone (B1666685) derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl rings and the oxygen atom of the carbonyl group, reflecting its ability to donate electrons. researchgate.net Conversely, the LUMO is generally centered on the carbonyl group and the associated phenyl rings, indicating its capacity to accept electrons. researchgate.net The presence of the 3-chloropropoxy substituent influences the energy levels of these orbitals. The electron-withdrawing nature of the chlorine atom and the ether linkage can modulate the electron density distribution across the molecule.